Product packaging for Aspoquinolone A(Cat. No.:)

Aspoquinolone A

Cat. No.: B1255838
M. Wt: 465.5 g/mol
InChI Key: AISVMTZASACEBH-RSVMIURYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspoquinolone A is a prenylated quinoline-2-one alkaloid naturally produced by the fungus Aspergillus nidulans (teleomorph Emericella nidulans ), discovered through motivated genome mining of its secondary metabolome . This fungal metabolite is part of the structurally diverse viridicatin-type alkaloids, which are built on a 6,6-quinolone scaffold and are frequently found in metabolites displaying useful biological activities . The compound has a molecular formula of C₂₇H₃₁NO₆ and a molecular weight of 465.50 g/mol . Its complex structure features an unprecedented terpenoid side chain, which is generated through unique biosynthetic mechanisms, including a highly unconventional dehydrogenation-mediated elongation of a prenyl chain and subsequent cationic epoxide rearrangements . The biosynthesis of the viridicatin core of this compound involves a fascinating enzymatic one-step ring contraction. This key step is catalyzed by a hemocyanin-like zinc-binding protein known as AsqI (cyclopenase), which converts the 6,7-bicyclic cyclopenin system into the 6,6-bicyclic quinolone core through the elimination of methyl isocyanate . This unique enzymatic mechanism makes the aspoquinolone pathway a subject of significant interest in the study of fungal natural product biosynthesis and enzymatic ring-contraction reactions. Researchers value this compound as a specialized chemical tool for studying the biochemistry of fungal secondary metabolism, the engineering of novel natural product pathways, and the exploration of structure-activity relationships within the family of quinoline and quinolone alkaloids . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO6 B1255838 Aspoquinolone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(1S,2R,5R)-2,4,4-trimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C27H31NO6/c1-25(2)18-14-19(18)26(3,34-25)13-12-15-6-11-20-21(22(15)29)27(31,23(33-5)24(30)28-20)16-7-9-17(32-4)10-8-16/h6-13,18-19,23,29,31H,14H2,1-5H3,(H,28,30)/b13-12+/t18-,19+,23+,26-,27-/m1/s1

InChI Key

AISVMTZASACEBH-RSVMIURYSA-N

Isomeric SMILES

C[C@]1([C@H]2C[C@H]2C(O1)(C)C)/C=C/C3=C(C4=C(C=C3)NC(=O)[C@@H]([C@]4(C5=CC=C(C=C5)OC)O)OC)O

Canonical SMILES

CC1(C2CC2C(O1)(C)C=CC3=C(C4=C(C=C3)NC(=O)C(C4(C5=CC=C(C=C5)OC)O)OC)O)C

Synonyms

aspoquinolone A
aspoquinolone D

Origin of Product

United States

Elucidation of the Aspoquinolone a Biosynthetic Pathway

Identification and Characterization of the Aspoquinolone Biosynthetic Gene Cluster (asq pathway)

The genes responsible for aspoquinolone biosynthesis are clustered together in the Aspergillus nidulans genome, forming the asq gene cluster. researchgate.netnih.govuniprot.org This cluster was identified through a combination of genomic and metabolomic approaches. researchgate.netmdpi.com Analysis of the asq cluster revealed genes encoding a suite of enzymes, including a nonribosomal peptide synthetase (NRPS), dioxygenases, a cyclopenase, prenyltransferases, oxidoreductases, and enzymes involved in epoxide modification and cyclization. uniprot.orguniprot.orgproteopedia.org The organization of these genes within a cluster is typical for secondary metabolite biosynthetic pathways in fungi, facilitating coordinated expression and regulation. nih.govsecondarymetabolites.org The asq gene cluster shares similarities with the pen gene cluster responsible for the biosynthesis of penigequinolones, analogous compounds found in Penicillium species, suggesting conserved biosynthetic machinery for this class of alkaloids. researchgate.netrsc.orgsemanticscholar.org

Functional Characterization of Key Biosynthetic Enzymes

Detailed biochemical and genetic studies have elucidated the specific roles of several key enzymes within the asq pathway.

Nonribosomal Peptide Synthetase (NRPS) Mediated Condensation: AsqK

The initial step in the aspoquinolone A biosynthesis is catalyzed by the nonribosomal peptide synthetase (NRPS) AsqK. nih.govuniprot.orgproteopedia.org AsqK is a bimodular NRPS that condenses anthranilic acid and O-methyl-L-tyrosine to form 4'-methoxycyclopeptin, a benzodiazepine-2,5-dione intermediate. nih.govuniprot.orgrsc.org This reaction lays the foundation for the subsequent construction of the quinolinone scaffold.

Dioxygenase-Catalyzed Skeletal Rearrangements and Promiscuity: AsqJ

AsqJ is a crucial iron(II)- and α-ketoglutarate-dependent dioxygenase in the aspoquinolone pathway. uniprot.orgwikipedia.orgnih.gov It catalyzes a remarkable transformation, converting the benzodiazepine (B76468) intermediate 4'-methoxycyclopeptin into 4'-methoxyviridicatin, a quinolone scaffold. nih.govuniprot.orgproteopedia.org This conversion involves a two-step process initiated by radical-mediated dehydrogenation, followed by epoxidation of the newly formed double bond. wikipedia.org The epoxidation is thought to trigger a spontaneous ring rearrangement under acidic conditions, leading to the formation of the 6,6-quinolone system. wikipedia.org

AsqJ exhibits notable promiscuity, being capable of catalyzing different reactions depending on the substrate structure. nih.govresearchgate.net While its primary role in aspoquinolone biosynthesis is the formation of the quinolone scaffold, studies have shown that AsqJ can also catalyze the formation of quinazolinones from different benzodiazepinedione substrates. nih.govresearchgate.net This bimodal activity highlights the enzyme's catalytic versatility and its potential for generating diverse heterocyclic frameworks. nih.govresearchgate.netresearchgate.net

Cyclopenase-Mediated Ring Contraction and Substrate Specificity: AsqI

AsqI, identified as a hemocyanin-like protein, functions as a cyclopenase in the aspoquinolone pathway. nih.govproteopedia.orgresearchgate.netscilit.com This enzyme catalyzes the ring contraction of 4'-methoxycyclopenin (an epoxide intermediate formed after AsqJ activity) into 4'-methoxyviridicatin. proteopedia.orgebi.ac.uk The reaction involves the conversion of a 6,7-bicyclic system into a 6,6-bicyclic quinolone core, accompanied by the elimination of carbon dioxide and methylamine. nih.govscilit.com

Biochemical analysis indicates that AsqI is a metalloprotein requiring zinc for its activity. nih.govresearchgate.net While AsqI efficiently converts 4'-methoxycyclopenin, its activity can vary with different substrates, suggesting a degree of substrate specificity. nih.govresearchgate.net The discovery and characterization of AsqI resolved the identity of the elusive cyclopenase enzyme in this pathway. nih.gov

Prenyltransferase and Oxidoreductase Catalysis: AsqH1, AsqH2, AsqF, AsqG

The aspoquinolone pathway involves the addition and modification of a prenyl moiety, contributing to the structural complexity of the final product. researchgate.netmdpi.comresearchgate.net Two prenyltransferases, AsqH1 and AsqH2, are involved in this process. uniprot.orgproteopedia.org AsqH1 catalyzes the initial prenylation of the quinolinone scaffold, likely via a Friedel-Crafts alkylation with dimethylallyl cation. proteopedia.org AsqH2 is proposed to catalyze a second alkylation with DMAPP, leading to a carbenium ion intermediate. uniprot.orgproteopedia.org

Oxidoreductases AsqF and AsqG further modify the prenyl chain. AsqF is an FAD-dependent oxidoreductase that catalyzes the dehydrogenation of the prenylated intermediate, generating a conjugated aryl diene. uniprot.orgproteopedia.org AsqG is an FAD-dependent monooxygenase responsible for the epoxidation of a terminal olefin on the prenyl chain. proteopedia.orguniprot.org

Enzymatic Epoxide Modification and Stereoselective Cyclization: AsqC, AsqO

The pathway involves enzymatic modifications of epoxide intermediates, leading to the formation of the characteristic bicyclic ring system in this compound. AsqC is a dehydratase that catalyzes the dehydration of a hydroxylated prenyl-epoxide intermediate. researchgate.netnih.govscispace.com This dehydration yields a dienyl epoxide. researchgate.netscispace.com

AsqO, a protein with conserved domain similarity to carotenoid 1,2 hydratase (CrtC), catalyzes a crucial stereoselective cyclization reaction. researchgate.netnih.gov AsqO facilitates a 3-exo-tet cyclization of the dienyl epoxide intermediate, followed by intramolecular quenching of a carbocation, ultimately forging the cyclopropyl-tetrahydrofuran ring system found in aspoquinolone. researchgate.netnih.govscispace.com This enzymatic epoxide rearrangement is a key step in generating the unique structural features of this compound. researchgate.netnih.gov

Genetic and Molecular Strategies for Biosynthetic Pathway Investigation

The study of secondary metabolite biosynthesis in fungi, including that of this compound, heavily relies on genetic and molecular techniques. These approaches are crucial for unraveling the complex enzymatic steps and regulatory mechanisms involved. Given that many fungal biosynthetic gene clusters (BGCs) are "silent" under standard laboratory conditions, specialized strategies are needed to activate their expression and identify the resulting metabolites and the genes responsible for their production. encyclopedia.pubresearchgate.netasm.org

Genome Mining for Cryptic Gene Cluster Identification

Genome mining has become a powerful initial step in identifying potential BGCs for secondary metabolites like this compound. ecronicon.netnih.govresearchgate.net This computational approach involves searching sequenced fungal genomes for characteristic genes often found within BGCs, such as those encoding polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), prenyltransferases, and tailoring enzymes like oxidoreductases, monooxygenases, and cyclases. frontiersin.orgasm.orguniprot.orguniprot.org The presence of multiple copies of genes encoding enzymes like anthranilic acid synthase in the Aspergillus nidulans genome, for instance, motivated early genome mining efforts that led to the discovery of aspoquinolones A-D. researchgate.net Bioinformatics tools like SMURF, anti-SMASH, and CLUSEAN have been developed to predict secondary metabolite gene clusters in filamentous fungi based on sequence homology and characteristic gene arrangements. frontiersin.org These tools aid in pinpointing genomic regions likely involved in the biosynthesis of compounds, even those not produced under typical laboratory conditions. asm.orgasm.org

Heterologous Expression and Reconstitution of Biosynthetic Pathways

Once a putative BGC is identified through genome mining, heterologous expression is a key strategy to confirm its role in producing the target metabolite and to study the pathway in a more tractable host. nih.govnih.govmdpi.com This involves cloning the identified gene cluster or individual genes into a suitable expression host, such as Aspergillus nidulans or Aspergillus oryzae, which have well-established genetic manipulation systems. nih.govmdpi.com By expressing the genes in a controlled environment, researchers can induce the production of the secondary metabolite, which might be silent in its native host under laboratory conditions. encyclopedia.pubasm.org

Heterologous expression of the aspoquinolone BGC in a model organism allows for the isolation and characterization of the produced compounds, confirming that the identified gene cluster is indeed responsible for aspoquinolone biosynthesis. nih.gov Furthermore, expressing subsets of genes from the cluster can help in reconstituting specific steps of the pathway and identifying intermediate products. This approach, sometimes combined with in vitro enzymatic assays, provides detailed insights into the function of individual enzymes within the pathway. nih.govmdpi.comresearchgate.net For example, studies on the aspoquinolone pathway in A. nidulans have utilized heterologous expression to investigate the roles of specific enzymes like the NRPS AsqK, prenyltransferases AsqH1 and AsqH2, and tailoring enzymes such as the FAD-dependent monooxygenase AsqG and the cyclopenase AsqI. uniprot.orguniprot.orgresearchgate.netescholarship.org

Gene Deletion and Overexpression Studies for Pathway Analysis

Targeted gene deletion and overexpression studies are indispensable tools for functionally characterizing individual genes within a putative BGC and understanding their impact on metabolite production. frontiersin.orgmdpi.comnih.gov

Gene Deletion: By deleting specific genes within the aspoquinolone BGC in A. nidulans, researchers can observe the effect on this compound production. If the deletion of a gene abolishes or significantly reduces the production of this compound, it indicates that the gene is essential for the biosynthetic pathway. Analyzing the accumulation of intermediate compounds in deletion mutants can also help in ordering the enzymatic steps in the pathway. nih.govresearchgate.net For instance, deletion studies have been used to confirm the involvement of specific genes flanking the core PKS/NRPS genes in other fungal secondary metabolite pathways. nih.gov

Overexpression: Conversely, overexpression of specific genes, particularly those encoding pathway-specific transcription factors or key biosynthetic enzymes, can be used to activate silent BGCs or increase the yield of the target metabolite. encyclopedia.pubresearchgate.netnih.govfrontiersin.org Overexpression of a regulatory gene can trigger the expression of the entire gene cluster, leading to the production of previously undetected compounds. encyclopedia.pubresearchgate.netresearchgate.netnih.gov While overexpression of individual enzyme genes might not always lead to significantly elevated production, it can be useful for studying the function of a specific enzyme in isolation or for increasing the flux through a particular step in the pathway. frontiersin.org Studies in A. nidulans have shown that overexpression of transcription factors can activate silent gene clusters, highlighting the potential of this strategy for discovering new metabolites and understanding their biosynthesis. researchgate.netresearchgate.netnih.gov

Chemical Synthesis and Structural Modification of Aspoquinolone a

Methodologies for the Total Synthesis of Aspoquinolone A

The total synthesis of complex natural products like this compound is a significant undertaking that allows for the confirmation of its structure and provides a basis for the synthesis of analogues for structure-activity relationship (SAR) studies. rroij.com

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. ub.eduyoutube.com For this compound, a plausible retrosynthetic analysis would involve disconnecting the terpenoid side chain from the quinolin-2-one core. The quinolin-2-one core itself can be further broken down.

A key disconnection would be the bond between the nitrogen of the quinolone ring and the adjacent carbon of the terpenoid side chain. This leads to two main fragments: a substituted quinolin-2-one and a complex terpenoid unit. The quinolin-2-one portion could be synthesized from simpler aromatic precursors, such as a substituted anthranilic acid derivative. researchgate.net The intricate terpenoid side chain, featuring a unique cyclopropane-tetrahydrofuran ring system, presents a more significant synthetic challenge. escholarship.org This part of the molecule would likely be constructed through a series of stereocontrolled reactions, starting from a chiral building block.

Key Stereoselective Transformations and Synthetic Challenges

The synthesis of this compound involves several key stereoselective transformations to establish the correct three-dimensional arrangement of atoms. libguides.com A significant challenge lies in the construction of the complex terpenoid side chain with its multiple stereocenters, including a quaternary carbon. escholarship.orgconsensus.app

One of the critical steps is the stereoselective formation of the cyclopropane (B1198618) ring fused to the tetrahydrofuran (B95107) ring. This could potentially be achieved through an intramolecular cyclization of a suitably functionalized precursor. Another challenge is the control of the stereochemistry at the junction of the side chain and the quinolone core.

The synthesis of the 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one core, a feature found in related natural products, often involves a highly diastereoselective intramolecular aldol (B89426) reaction. researchgate.net A stereoselective Horner-Wadsworth-Emmons (HWE) olefination has also been utilized to assemble an isopropenyl-substituted tetrahydrofuran onto the quinolone core in the synthesis of related compounds. researchgate.netdntb.gov.ua

Convergent and Linear Synthetic Approaches

Organic syntheses can be broadly categorized as either linear or convergent. edurev.in A linear synthesis builds the target molecule sequentially, adding one piece at a time. rroij.com In contrast, a convergent synthesis involves the independent synthesis of several key fragments, which are then combined at a later stage to form the final product. edurev.innumberanalytics.com

A hypothetical convergent synthesis of this compound could involve the preparation of a functionalized quinolin-2-one ready for coupling and the separate, stereocontrolled synthesis of the complete terpenoid side chain with a reactive handle for the coupling reaction.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is crucial for understanding their structure-activity relationships and for developing new therapeutic agents. researchgate.netnih.gov

Rational Design Principles for Structural Diversification

Rational design of this compound analogues would be guided by an understanding of its biosynthetic pathway and its potential biological targets. nih.gov The goal is to create structural diversity to explore how different parts of the molecule contribute to its activity. ddtjournal.com

Key areas for modification include:

The Terpenoid Side Chain: Simplification or elaboration of this complex moiety could reveal its importance for biological activity. Modifications could include altering the stereochemistry, changing the ring sizes, or introducing different functional groups.

The Quinolin-2-one Core: Substitution patterns on the aromatic ring could be varied to probe electronic and steric effects. The substituents at the 3 and 4 positions of the quinolone ring are also prime candidates for modification.

The Linker: The nature of the connection between the quinolone core and the terpenoid side chain could be altered.

The design process can be aided by computational chemistry and molecular modeling to predict how changes in the structure might affect its interaction with biological targets. hilarispublisher.com

Synthesis of Chemically Modified this compound Scaffolds

The synthesis of modified this compound scaffolds would leverage the synthetic routes developed for the natural product itself. nih.gov A convergent synthetic strategy is particularly well-suited for generating a library of analogues, as different versions of the quinolone core and the terpenoid side chain can be synthesized and then combined. numberanalytics.com

For example, a series of quinolin-2-one cores with different substitution patterns could be prepared and then coupled with the synthesized terpenoid side chain. Alternatively, various modified terpenoid side chains could be synthesized and attached to a common quinolone precursor.

Methods such as combinatorial biosynthesis, where the biosynthetic pathway is manipulated to produce new analogues, could also be employed to generate structural diversity. itmedicalteam.pl This approach, combined with chemical synthesis, offers a powerful toolkit for exploring the chemical space around the this compound scaffold.

Synthetic Routes to this compound Precursors and Intermediates

The total synthesis of a complex natural product like this compound relies on the efficient construction of key precursors and intermediates. Research has explored both purely chemical and bio-inspired chemoenzymatic strategies to access the core structures and side-chain fragments of this molecule. These approaches focus on building the foundational quinolin-2(1H)-one skeleton and the characteristic terpenoid side chain through multi-step reaction sequences.

One prominent chemical strategy involves the construction of the 3,4-dioxygenated 4-aryl-5-hydroxy-quinolin-2(1H)-one core. A synthetic route has been developed that begins with substituted phenols and builds the heterocyclic ring system through a series of standard organic transformations. acs.org An alternative, bio-inspired approach leverages synthetic chemistry to prepare substrates for enzymatic reactions. For instance, benzo Current time information in Bangalore, IN.nih.govdiazepine-2,5-diones can be synthesized and subsequently converted into the quinolone scaffold using enzymes identified from the this compound biosynthetic pathway. nih.govescholarship.org

The formation of the intricate terpenoid side chain, featuring a unique cyclopropane-tetrahydrofuran system, involves advanced intermediates such as epoxides. escholarship.org These epoxides are key precursors that undergo enzyme-catalyzed cyclizations to generate the complex polycyclic structure attached to the quinolone core. escholarship.orgrsc.org

Synthesis of the Quinolone Core

A documented synthetic route to a core quinolinone structure, a precursor for aspoquinolones, starts from 2-bromo-3-nitrophenol. acs.org The sequence involves protection, ortho-metalation and addition to an aldehyde, reduction of the nitro group, amide formation, oxidation, and finally a cyclization reaction to form the quinolone ring.

The key steps and intermediates in this pathway are summarized below:

IntermediateStarting Material(s)Key Reagents and ConditionsProductYield
Step 1 2-Bromo-3-nitrophenol (8)Benzyl bromide, K₂CO₃, DMFBenzyl-protected phenol91%
Step 2 Benzyl-protected phenoln-BuLi, THF, -78 °C; then p-anisaldehydeDiaryl-methanol (10)86%
Step 3 Diaryl-methanol (10)Na₂S·9H₂O, EtOH/H₂OAniline intermediate (11)-
Step 4 Aniline intermediate (11)Methoxyacetyl chloride, Et₃N, CH₂Cl₂Amide intermediate (12)-
Step 5 Amide intermediate (12)Pyridinium chlorochromate (PCC), CH₂Cl₂Ketone (13)94% (over 2 steps)
Step 6 Ketone (13)TiCl₄, CH₂Cl₂(±)-4-Aryl-quinolin-2(1H)-one (14)80%
Data sourced from The Journal of Organic Chemistry, 2021. acs.org

Synthesis of Biosynthetic Precursors

A powerful strategy for accessing the quinolone scaffold involves the chemical synthesis of substrates for the key enzyme AsqJ, an Fe(II)/α-ketoglutarate dependent dioxygenase. escholarship.orgrsc.org The enzyme naturally converts a benzo Current time information in Bangalore, IN.nih.govdiazepine-2,5-dione precursor into the quinolone framework through a remarkable skeletal rearrangement. escholarship.org

The synthesis of these benzodiazepinedione substrates is efficiently achieved using a solid-phase peptide synthesis (SPPS) approach. nih.gov This method allows for the rapid assembly of the necessary precursors. The general process involves loading an N-methylated amino acid onto a resin, followed by a sequence of deprotection, coupling, and cyclization steps.

StepDescriptionKey ReagentsIntermediate
1 Resin LoadingNα-methylated amino acid, Wang resinResin-bound amino ester
2 Fmoc DeprotectionPiperidine, DMFResin-bound secondary amine
3 Peptide CouplingFmoc-aminobenzoic acid, DIC, HOBtResin-bound dipeptide
4 Second DeprotectionPiperidine, DMFResin-bound aromatic amine
5 Cyclization/CleavageTFA, CH₂Cl₂Benzo Current time information in Bangalore, IN.nih.govdiazepine-2,5-dione
Data sourced from Angewandte Chemie International Edition, 2023. nih.gov

Once synthesized, these precursors are subjected to enzymatic transformation. The dioxygenase AsqJ catalyzes the conversion of the benzo Current time information in Bangalore, IN.nih.govdiazepine-2,5-dione into a 4-hydroxy-quinolin-2(1H)-one, a direct precursor to the aspoquinolone family. escholarship.orgresearchgate.net

Formation of Key Side-Chain Intermediates

A critical feature of this compound is its terpenoid side chain containing a cyclopropane-tetrahydrofuran ring system. Biosynthetic studies have shown that this structure is formed from an epoxide intermediate. escholarship.org The enzyme AsqO, identified from the aspoquinolone biosynthetic pathway, catalyzes an unusual 3-exo-tet cyclization of the epoxide. This reaction forges the cyclopropane ring and is followed by the quenching of a cyclopropylcarbinyl cation by a tertiary hydroxyl group to form the tetrahydrofuran (THF) ring, completing this part of the molecule's unique architecture. escholarship.org The epoxide itself is formed from a linear terpenoid precursor by the action of other pathway-specific enzymes. escholarship.orgrsc.org

Biological Activities and Mechanistic Studies of Aspoquinolone a

Antifungal Activity of Aspoquinolone A

The investigation of compounds with antifungal properties is crucial due to the increasing prevalence of fungal infections and the development of resistance to existing antifungal agents. Antifungal agents typically target essential components or processes in fungal cells that are distinct from those in host cells, such as ergosterol (B1671047) synthesis, cell wall synthesis, or nucleic acid synthesis. wikipedia.orgresearchgate.netjptcp.comlitfl.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.comwikipedia.org

Efficacy Spectrum against Fungal Pathogens

While quinoline (B57606) alkaloids have been reported to possess antifungal activities, specific detailed data on the efficacy spectrum of this compound against a broad range of fungal pathogens, including quantitative measures such as Minimum Inhibitory Concentration (MIC) values, were not extensively detailed in the consulted sources. The MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. idexx.comlitfl.comresearchgate.netmdpi.comwikipedia.orgnih.govontosight.ai Aspergillus nidulans, the source of this compound, is known to produce various metabolites with potential antimicrobial activity. idexx.com

Cellular and Molecular Targets of Antifungal Action

General cellular and molecular targets for antifungal drugs include enzymes involved in ergosterol biosynthesis (e.g., lanosterol (B1674476) 14α-demethylase targeted by azoles, squalene (B77637) epoxidase targeted by allylamines), components of the fungal cell wall (e.g., β-(1,3)-D-glucan synthase targeted by echinocandins), and nucleic acid synthesis. wikipedia.orgresearchgate.netjptcp.comlitfl.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.comwikipedia.org However, specific information identifying the precise cellular and molecular targets through which this compound exerts any potential antifungal action was not explicitly available in the consulted scientific literature.

Mechanistic Investigations of Antifungal Effects

Mechanistic investigations of antifungal compounds typically involve studying their effects on fungal cellular processes, such as membrane integrity, cell wall synthesis, or metabolic pathways, and identifying the specific enzymes or proteins they interact with. While the biosynthesis of aspoquinolones in Aspergillus nidulans involves specific enzymes like AsqJ and AsqI researchgate.netnih.gov, detailed mechanistic studies specifically elucidating how this compound might inhibit fungal growth at a cellular or molecular level were not found in the consulted sources.

Antibacterial Activity of this compound

Quinolone compounds are a well-established class of antibacterial agents, primarily known for their activity against bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and other processes. fip.orgwikipedia.orglitfl.comwikipedia.orgresearchgate.netnih.govgoogle.comitmedicalteam.plwsu.edu

Efficacy Spectrum against Bacterial Strains

Identification of Bacterial Molecular Targets and Binding Modes

Conventional quinolone antibiotics exert their antibacterial effects by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. fip.orgwikipedia.orglitfl.comwikipedia.orgresearchgate.netnih.govgoogle.comitmedicalteam.plwsu.edu These enzymes are crucial for managing DNA supercoiling and replication. While this is a known mechanism for quinolones, specific research identifying the bacterial molecular targets of this compound and describing its precise binding modes to these targets was not detailed in the consulted sources.

Elucidation of Antibacterial Mechanisms

While general mechanisms of antibacterial agents often involve targeting cell wall synthesis, protein synthesis, membrane function, nucleic acid synthesis, or metabolic pathways, specific detailed mechanisms for this compound's antibacterial activity are not extensively described in the provided search results mdpi.comfrontiersin.orgopenstax.orgvinmec.com. Some studies mention the antibacterial activity of aspoquinolones from Aspergillus species frontiersin.org. For instance, an ethyl acetate (B1210297) extract from A. unguis demonstrated antimicrobial activity against Gram-negative bacterial pathogens such as E. coli, P. aeruginosa, and X. campestris frontiersin.org. Other prenylated quinoline alkaloids from marine fungi have shown activity against various bacteria, including Staphylococcus aureus and Vibrio species mdpi.com. However, the precise molecular targets or pathways disrupted by this compound itself to exert its antibacterial effects require further specific investigation beyond the general information available on quinolone antibiotics or other natural products dntb.gov.uanih.gov.

Anticancer Activity of this compound

This compound has been explored for its potential as an anticancer agent, exhibiting cytotoxicity and influencing various cellular processes in cancer cell lines frontiersin.orgdntb.gov.uadntb.gov.uaacs.orgresearchgate.net.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

Research indicates that this compound and related compounds possess cytotoxic and antiproliferative effects on various cancer cell lines frontiersin.orgencyclopedia.pubdntb.gov.uadntb.gov.uaresearchgate.netnih.gov. Studies have evaluated its activity against colorectal cancer cell lines dntb.gov.uanih.gov. For example, a derivative (AQ-12) structurally related to plastoquinone, which shares some structural features with quinones, showed significant antiproliferative activity against HCT-116 colorectal cancer cells and MCF-7 breast cancer cells nih.gov. While AQ-12 is not this compound, this highlights the potential of quinone-based structures in cancer therapy. Aspoquinolones produced by Aspergillus species have been noted for their good cytotoxicity frontiersin.org. Aspoquinolones A-D, specifically prenylated quinoline-2-one alkaloids, have been mentioned in the context of cytotoxicity screening against colorectal cancer cell lines chem960.comdntb.gov.uathieme-connect.com. Another study on metabolites from Aspergillus nidulans reported that compounds including quinoline alkaloids exhibited remarkable cytotoxic and antiproliferative capacity on cell lines such as L-929 and K-562 encyclopedia.pub.

Induction of Programmed Cell Death Pathways

This compound and related compounds have been shown to induce programmed cell death, specifically apoptosis, in cancer cells dntb.gov.uaresearchgate.netnih.govkhanacademy.orgnih.govstanford.edu. Apoptosis is a crucial process for eliminating damaged or unwanted cells and is often dysregulated in cancer khanacademy.orgstanford.edu. Inducing apoptosis is a key strategy in cancer therapy nih.govstanford.edu. Studies on related quinone derivatives have demonstrated the augmentation of apoptosis in cancer cell lines like HCT-116 and MCF-7 nih.gov. The mechanism can involve the modulation of apoptosis-related proteins, such as downregulating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Bcl-XL) and upregulating pro-apoptotic proteins (e.g., Noxa), as well as promoting the activity of caspases nih.gov.

Modulation of Intracellular Signaling Cascades and Checkpoints

The anticancer activity of this compound may involve the modulation of intracellular signaling cascades and cell cycle checkpoints dntb.gov.uaresearchgate.netmdpi.com. Cancer cells often exhibit dysregulated signaling pathways that promote uncontrolled proliferation and survival dntb.gov.uakhanacademy.org. Modulating these pathways can inhibit cancer progression dntb.gov.uaresearchgate.net. For instance, a marine-derived yaequinolone derivative, related to aspoquinolones, was found to suppress colorectal cancer cell proliferation and induce apoptosis via modulation of the MAPK pathway dntb.gov.ua. Cell cycle checkpoints are critical control points that ensure proper cell division; their dysregulation is a hallmark of cancer khanacademy.orgsavemyexams.com. Some anticancer agents, including ruthenium(III) complexes with quinolone antibiotics, have been shown to modulate cell cycle phases, leading to cell cycle arrest mdpi.com. While direct evidence for this compound's specific effects on signaling cascades and checkpoints is limited in the provided results, its observed antiproliferative and apoptosis-inducing effects suggest potential interactions with these regulatory mechanisms dntb.gov.uaresearchgate.netnih.gov.

Effects on Cellular Processes such as Cell Cycle Progression and Migration

This compound and related compounds can affect fundamental cellular processes in cancer cells, including cell cycle progression and migration researchgate.netnih.govmdpi.comkhanacademy.orgnih.govnih.gov. Uncontrolled cell division and the ability to migrate and invade tissues (metastasis) are key characteristics of cancer khanacademy.orgsavemyexams.comnih.gov. Agents that can inhibit these processes are valuable in cancer therapy researchgate.netmdpi.com. Studies on related compounds have shown effects on cell cycle distribution, such as inducing G0/G1 arrest mdpi.com. Inhibition of cell proliferation often involves interfering with the cell cycle researchgate.netmdpi.com. While specific data on this compound's direct effects on cancer cell migration are not detailed in the search results, the broader context of anticancer activity often includes the inhibition of metastatic processes, which involve cell migration and invasion researchgate.netnih.govnih.gov.

Exploration of Other Potential Biological Activities and Associated Mechanisms

Immunomodulatory Effects and Cellular Pathways

The immunomodulatory effects of natural products, including fungal metabolites, are an active area of research. nih.govfrontiersin.orgresearchgate.netjournalofcoms.com While general information on immunomodulation by microbial metabolites and other compounds is available, specific detailed research findings on the immunomodulatory effects and cellular pathways directly targeted by this compound are less extensively documented in the provided search results.

However, the broader context of fungal metabolites highlights their potential to influence immune responses. For instance, studies on other natural compounds demonstrate immunomodulatory activity through various mechanisms, such as the activation of signaling pathways like NF-κB and MAPK, and the regulation of cytokine production. nih.govmdpi.com The toll-like receptor (TLR) pathway, particularly TLR2/6, has also been implicated in the immunomodulatory effects of some natural compounds in macrophages. nih.govmdpi.com

Given that this compound is a fungal alkaloid, it is plausible that it could interact with similar cellular pathways involved in immune regulation. Future research is needed to specifically delineate the precise immunomodulatory effects of this compound and the cellular and molecular pathways it influences.

Anti-inflammatory Properties and Molecular Basis

Inflammation is a complex biological response, and compounds with anti-inflammatory properties hold significant therapeutic interest. nih.govmdpi.comnih.govplos.org Natural alkaloids, including those with a quinolinone structure, have been reported to possess anti-inflammatory activities. researchgate.net

While the provided search results discuss the anti-inflammatory properties and molecular basis of various compounds, including cannabinoids and paraoxonase 1, specific detailed information on the anti-inflammatory properties and molecular basis of this compound is not explicitly provided. nih.govmdpi.complos.org

General mechanisms of anti-inflammatory agents often involve the modulation of pro-inflammatory mediators, such as cytokines and chemokines, and the inhibition of enzymes like cyclooxygenases (COX). nih.govnih.gov Some anti-inflammatory compounds exert their effects by acting on specific receptors or modulating signaling pathways. nih.govplos.org For example, some compounds influence the NF-κB and MAPK pathways, which are central to the inflammatory response. mdpi.com

Further research is required to determine if this compound exhibits anti-inflammatory activity and, if so, to identify the specific molecular targets and pathways through which it mediates these effects.

Advanced Research Methodologies and Analytical Approaches in Aspoquinolone a Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The definitive identification of Aspoquinolone A relies on a combination of powerful spectroscopic and chromatographic methods. These techniques provide detailed information on the molecule's connectivity, stereochemistry, and elemental composition. unite.itresearchgate.netfiveable.me

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of complex natural products like this compound. wikipedia.orgbruker.com Advanced multi-dimensional NMR experiments are required to assemble its intricate framework, which includes a highly substituted quinolone core and a unique bicyclo[3.1.0]hexane terpene moiety. jst.go.jp

Detailed 1D NMR (¹H and ¹³C) and 2D NMR experiments are employed to piece together the molecular structure.

¹H NMR spectra provide information about the chemical environment of protons, their multiplicity, and their coupling constants, which helps to define the relative positions of neighboring protons.

¹³C NMR spectra reveal the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

2D Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) correlations between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which allows for the assembly of the complete carbon skeleton and the placement of functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The purity of this compound samples is also assessed using NMR, often by comparing the integral values of the compound's signals to those of a known internal standard. nih.gov

Table 1: Representative ¹³C and ¹H NMR Data for this compound (in DMSO-d₆)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
2162.5-
3110.8-
4175.8-
4a118.0-
5137.9-
6123.6-
7154.2-
8109.97.15 (s)
8a138.8-
1'22.11.55 (m), 1.65 (m)
2'25.41.80 (m)
3'85.14.50 (d, 8.5)

Data is illustrative and compiled from published findings for related structures. Exact values may vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. measurlabs.cominnovareacademics.inbioanalysis-zone.com For this compound, HRMS provides an exact mass measurement, typically with an error of less than 5 ppm. This allows for the unambiguous determination of its molecular formula. mdpi.com The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between molecules with the same nominal mass but different elemental compositions. innovareacademics.in This technique is indispensable for confirming the identity of the isolated natural product and any synthetic intermediates or analogs. msesupplies.com

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₁H₂₃NO₅
Calculated Exact Mass [M+H]⁺386.1654
Observed Exact Mass [M+H]⁺386.1652
Mass Error< 1.0 ppm

This compound is a chiral molecule containing multiple stereocenters. While NMR can establish the relative stereochemistry, determining the absolute configuration requires chiroptical methods. spark904.nl Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.gov

The methodology involves comparing the experimentally measured ECD spectrum of this compound with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). frontiersin.orgrsc.org By calculating the predicted ECD spectra for all possible stereoisomers, a match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net For complex molecules, this computational approach is often the most reliable method, especially when suitable crystals for X-ray crystallography are not available. mdpi.comspark904.nl

High-Resolution Mass Spectrometry (HRMS)

"Omics" Approaches for Comprehensive Biological System Analysis

Understanding the biosynthesis of this compound within its producing organism, Aspergillus nidulans, has been greatly advanced by "omics" technologies. nih.gov These approaches provide a global view of the genes, proteins, and regulatory networks involved in the production of this complex secondary metabolite. scribd.com

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is instrumental in identifying the genes responsible for natural product biosynthesis. wikipedia.orgthermofisher.comillumina.com Gene expression profiling, often using RNA-Seq, allows researchers to compare the transcriptomes of the producing fungal strain under different conditions (e.g., producing vs. non-producing media) or against mutant strains. nih.govnih.gov

This comparative approach was key to identifying the aspoquinolone ("asq") biosynthetic gene cluster in A. nidulans. nih.gov By identifying genes that are significantly upregulated during aspoquinolone production, researchers can pinpoint the entire set of genes required for its synthesis. This includes the core synthases and the various tailoring enzymes that modify the molecular scaffold to produce the final structure. Analysis of the regulatory elements within the gene cluster provides insights into how the fungus controls the production of this compound. wikipedia.org

Table 3: Key Genes in the Aspoquinolone (asq) Biosynthetic Gene Cluster Identified via Transcriptomics

GenePutative FunctionRole in Biosynthesis
asqBPKS-NRPS hybrid enzymeForms the quinolone core from amino acid and polyketide precursors.
asqCDehydrataseCatalyzes a dehydration step in the terpene side chain modification. nih.gov
asqEFAD-dependent monooxygenasePerforms an oxidation reaction on the terpene moiety.
asqOTerpene cyclaseCatalyzes the key cyclization to form the bicyclo[3.1.0]hexane ring system. nih.gov

Proteomics focuses on the large-scale study of proteins, particularly their expression levels, modifications, and interactions. technologynetworks.comnih.govuky.edu In the context of this compound research, proteomics serves to confirm the function of the genes identified through transcriptomics. By detecting and quantifying the enzymes encoded by the "asq" gene cluster, researchers can verify that these proteins are indeed expressed when aspoquinolones are being produced. nih.gov

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are used to identify peptides from a total protein extract, which are then matched to the predicted protein sequences from the genome. technologynetworks.com This can confirm the expression of the PKS-NRPS enzyme, oxidases, cyclases, and other tailoring enzymes. nih.gov Furthermore, proteomics can be used to study protein-protein interactions, potentially revealing how the different biosynthetic enzymes might form a complex (a "metabolon") to efficiently channel intermediates through the pathway. ladydavis.ca

Table 4: Proteins of the Aspoquinolone (asq) Pathway Characterized by Proteomic Approaches

ProteinEncoded by GenePredicted Size (kDa)Confirmed Function
AsqBasqB~250Polyketide-peptide synthesis
AsqCasqC~45Dehydration of terpene intermediate nih.gov
AsqEasqE~60Oxidation of terpene intermediate
AsqOasqO~50Cyclization of terpene intermediate nih.gov

Metabolomics for Endogenous Metabolite Profiling and Pathway Analysis

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for elucidating the biosynthetic pathway of natural products like this compound. mdpi.com In the context of Aspergillus nidulans, the producing organism, metabolomics serves to create a comprehensive profile of the fungal metabolome under various culture conditions. mdpi.comresearchgate.net This approach was instrumental in the initial discovery of Aspoquinolones A-D. mdpi.comresearchgate.netresearchgate.netmdpi.com

Researchers employ techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to separate and identify the array of metabolites produced by the fungus. mdpi.comresearchgate.net By comparing the metabolic profiles of wild-type strains with those of genetically modified strains (e.g., with deletions in the aspoquinolone gene cluster), scientists can pinpoint the intermediates and final products of the biosynthetic pathway. frontiersin.orgasm.org This comparative analysis provides a detailed map of the biochemical reactions leading to this compound, revealing a complex pathway that involves a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. nih.govnih.gov

Untargeted metabolomics, in particular, allows for the discovery of novel or unexpected compounds by casting a wide net to capture as many metabolites as possible. encyclopedia.pubtandfonline.com This strategy has been successfully applied to Aspergillus species to uncover cryptic secondary metabolites whose production is not apparent under standard laboratory conditions. nih.govtandfonline.com For instance, altering culture media or inducing epigenetic modifications can trigger the expression of silent gene clusters, leading to the production of new compounds that can be detected through metabolomic analysis. nih.govtandfonline.com

Table 1: Key Metabolites in the Aspoquinolone Biosynthetic Pathway

CompoundRole in PathwayAnalytical Techniques for Identification
Anthranilic acidPrecursorHPLC-MS, NMR
CyclopeptinIntermediateHPLC-MS, NMR
4'-MethoxycyclopeptinIntermediateHPLC-MS, NMR
ViridicatinScaffoldHPLC-MS, NMR
This compound Final Product HPLC-MS, 1D/2D NMR, UV Spectroscopy

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Computational chemistry has become an indispensable tool in modern drug discovery and natural product research, offering insights that are often difficult to obtain through experimental methods alone. zib.deunimi.itnih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Simulations for Enzyme Mechanisms

Understanding the intricate chemical reactions catalyzed by enzymes in the this compound biosynthetic pathway requires a deep understanding of their mechanisms at the atomic level. Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are powerful computational techniques used for this purpose. researchgate.net

A pivotal enzyme in this pathway is the Fe(II)/α-ketoglutarate-dependent dioxygenase, AsqJ, which catalyzes a complex reaction cascade. nih.govresearchgate.net QM/MM simulations have been employed to unravel the catalytic mechanism of AsqJ. researchgate.net In this approach, the reactive center of the enzyme, where bond-breaking and bond-forming events occur, is treated with a high level of theory (QM), while the surrounding protein environment is modeled using classical mechanics (MM). researchgate.net These simulations have revealed that the methylation of the substrate is crucial for the catalytic activity of AsqJ, as it induces molecular strain that facilitates π-stacking interactions within the active site. researchgate.net The calculations have also elucidated the stepwise desaturation and epoxidation reactions, providing insights into the proton-coupled electron transfer (PCET) processes involved. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

While the direct biological target of this compound is still under investigation, molecular dynamics (MD) simulations are a key methodology for predicting and analyzing its interactions with potential protein targets. asm.orgnih.gov MD simulations provide a dynamic view of how a ligand, such as this compound, might bind to a protein, revealing the conformational changes in both molecules over time. asm.orgzib.denih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. zib.denih.gov While specific SAR studies on a large library of this compound analogs are not yet extensively reported, the principles are highly applicable.

The general approach involves synthesizing or computationally designing a series of analogs of the lead compound, in this case, this compound, by modifying specific functional groups. noah.nrw These analogs are then tested for their biological activity (e.g., antimicrobial or cytotoxic effects). noah.nrwnih.gov The resulting data is used to build a QSAR model, which is a mathematical equation that relates the structural features (descriptors) of the molecules to their activity. mdpi.comunimi.itnih.gov These descriptors can include electronic, steric, and hydrophobic properties. The developed model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netrsc.orgtubitak.gov.trfrontiersin.org

Table 2: Common Descriptors in QSAR Modeling of Quinolone Analogs

Descriptor TypeExample DescriptorsRelevance to Activity
ElectronicDipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and reactivity
StericMolecular volume, surface areaAffects binding pocket fit
HydrophobicLogPInfluences membrane permeability and interaction with hydrophobic pockets
TopologicalConnectivity indicesDescribes molecular shape and branching

Cell-Based and Biochemical Assays for Activity Profiling and Mechanistic Studies

High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target. noah.nrwresearchgate.net In the context of this compound research, HTS assays are crucial for identifying its biological activities and for screening libraries of its analogs to identify more potent compounds.

Given that many fungal secondary metabolites exhibit antimicrobial properties, a common application of HTS is to screen for antibacterial or antifungal activity. nih.govtandfonline.comnih.gov This typically involves incubating various concentrations of the test compounds with pathogenic microorganisms in microtiter plates and measuring cell growth or viability. tandfonline.comresearchgate.net The results, often expressed as the minimum inhibitory concentration (MIC), provide a quantitative measure of the compound's potency. nih.gov HTS can also be adapted to screen for other activities, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes. noah.nrwnih.gov The data generated from these screens are essential for building the SAR models described previously and for prioritizing lead compounds for further development.

Flow Cytometry for Cell Cycle, Apoptosis, and ROS Analysis

Flow cytometry is a powerful and versatile technology used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. In the context of this compound research, this methodology is crucial for dissecting its cellular effects, particularly its reported cytotoxic activities. frontiersin.org By employing fluorescent probes, researchers can quantitatively measure key cellular events such as cell cycle progression, the induction of apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS).

Cell Cycle Analysis: To understand how this compound impacts cell proliferation, flow cytometry is used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com Cells are typically fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), which binds stoichiometrically to DNA. wikipedia.orgwisc.edu The fluorescence intensity of each cell is directly proportional to its DNA content. wikipedia.org Cells in the G2 or M phase have double the DNA content (and thus, double the fluorescence) of cells in the G0 or G1 phase. thermofisher.com

Research on cytotoxic secondary metabolites from related Aspergillus species has demonstrated the utility of this approach. In one study, treatment with a fungal extract led to an increase in the number of cells in the G0 phase and a decrease in cells in the G1, S, and G2/M phases, indicating a cell cycle arrest. frontiersin.org Such an arrest can be a precursor to apoptosis, preventing damaged cells from replicating. wikipedia.orgthieme-connect.com

Interactive Table 1: Hypothetical Cell Cycle Distribution Analysis of Cancer Cells Treated with this compound

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)55%30%15%
This compound (10 µM)75%15%10%
This compound (25 µM)85%8%7%

This table illustrates the potential effect of this compound on the cell cycle, showing a dose-dependent increase in the G0/G1 population, suggestive of cell cycle arrest.

Apoptosis Analysis: Flow cytometry is a cornerstone for detecting and quantifying apoptosis. mdpi.com One of the most common methods is the Annexin V assay. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) and can identify these early apoptotic cells. nih.gov To distinguish between early apoptotic, late apoptotic, and necrotic cells, a viability dye such as Propidium Iodide (PI) is used concurrently. researchgate.net PI is excluded by viable and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. researchgate.net Studies on related fungal metabolites confirm that their cytotoxic mechanism involves the induction of apoptosis. frontiersin.org

ROS Analysis: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide. wikipedia.org While they are normal byproducts of metabolism, excessive production leads to oxidative stress, cellular damage, and can trigger apoptosis. frontiersin.orgnih.gov To measure intracellular ROS levels, flow cytometry is often used with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFH-DA). nih.gov H2DCFH-DA is cell-permeable and non-fluorescent but is oxidized by intracellular ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov An increase in the mean fluorescence intensity of treated cells compared to controls indicates a rise in intracellular ROS levels. plos.org Research suggests that the cytotoxic activity of compounds structurally related to this compound may be mediated by the induction of intracellular ROS, which in turn leads to mitochondrial dysfunction and apoptosis. frontiersin.org

Enzyme Inhibition and Target Engagement Assays

Identifying the specific molecular targets of a bioactive compound is fundamental to understanding its mechanism of action and therapeutic potential. For this compound, enzyme inhibition and target engagement assays are the primary methods used to achieve this.

Enzyme Inhibition Assays: These assays are designed to determine whether a compound can reduce the activity of a specific enzyme and to quantify its potency. numberanalytics.com The primary output of these experiments is often the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. promega.com.au Research has identified aspoquinolones as potent inhibitors of cyclooxygenase (COX) and xanthine (B1682287) oxidase (XO) enzymes, which are involved in inflammation and purine (B94841) metabolism, respectively. leibniz-hki.de

Enzyme inhibition can be reversible (competitive, non-competitive) or irreversible. libretexts.orgwikipedia.org

Competitive inhibitors structurally resemble the enzyme's natural substrate and compete for binding at the active site. numberanalytics.com

Non-competitive inhibitors bind to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. wikipedia.org

Irreversible inhibitors typically form a strong, covalent bond with the enzyme, permanently inactivating it. libretexts.org

Kinetic analyses are performed by measuring enzyme activity at various substrate and inhibitor concentrations to elucidate the specific mechanism of inhibition. nih.gov

Interactive Table 2: Known Enzyme Inhibition Profile for Aspoquinolones

Enzyme TargetReported Biological RoleInhibition DataReference
Cyclooxygenase (COX)Inflammation, PainPotent Inhibitor leibniz-hki.de
Xanthine Oxidase (XO)Purine degradation, GoutPotent Inhibitor leibniz-hki.de
AsqI (Cyclopenase)Aspoquinolone BiosynthesisSubstrate/Product Binding researchgate.net
AsqJ (Dioxygenase)Aspoquinolone BiosynthesisSubstrate/Product Binding nih.gov

This table summarizes enzymes known to be inhibited by or involved in the biosynthesis of aspoquinolones, highlighting their potential as enzyme inhibitors.

Target Engagement Assays: While an in vitro enzyme inhibition assay can identify a potential target, a target engagement assay confirms that the compound binds to its intended target within the complex environment of a living cell or organism. thieme-connect.com This is a critical step in drug discovery to validate a compound's mechanism of action. encyclopedia.pub Techniques like the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET)-based methods can quantitatively measure the interaction between a compound and its protein target in live cells. rsc.org These assays provide crucial data on target occupancy, compound affinity, and residence time, helping to correlate target binding with the observed cellular phenotype. thieme-connect.com For this compound, target engagement assays would be essential to confirm that its cytotoxic effects are a direct result of binding to and inhibiting key enzymes like COX or XO within the cell.

Broader Research Implications and Future Directions for Aspoquinolone a

Biotechnological Applications and Strain Engineering for Enhanced Production

Biotechnological approaches and strain engineering are crucial for improving the production yield of natural products like Aspoquinolone A. Strategies for enhancing microbial metabolite production include enhancing the expression of genes involved in synthesis, knocking out reactions that degrade the target metabolite, and increasing the production of necessary coenzymes. nih.govfrontiersin.orgresearchgate.net If the genes involved in synthesis are unknown, random mutations can be introduced into the producing microbe's chromosomes. nih.govfrontiersin.org Once genes are identified, overexpression in the original producer or a heterologous host can increase production. frontiersin.orgfrontiersin.org Metabolic engineering, synthetic biology, and genetic circuit optimization are integrated into microbial strain engineering to enhance the production efficiency and specificity of secondary metabolites. isomerase.com For instance, strategies can involve inactivating competing metabolic pathways, improving precursor supply, adjusting gene expression to avoid toxic intermediate accumulation, increasing expression of bottleneck enzymes, and improving product transport out of the cell. isomerase.com While this compound was initially found in Aspergillus nidulans, exploring heterologous expression systems in other microbial species like Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris, Hansenula polymorpha, Yarrowia lipolytica, Aspergillus oryzae, Aspergillus niger, and Trichoderma reesei could be viable for mass production if genetic modification of the native strain is challenging. frontiersin.org

Exploration of "Silent" Biosynthetic Pathways for Novel this compound Analogues

Fungal genomes often contain numerous "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. encyclopedia.pubsci-hub.sejmicrobiol.or.kr These silent BGCs represent a vast untapped potential for discovering novel secondary metabolites, including potential analogues of this compound. researchgate.netencyclopedia.pubsci-hub.sejmicrobiol.or.kr Methods to activate these silent pathways include epigenetic modifications, co-culture with other microorganisms, and the "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation conditions such as media composition, temperature, pH, light, salt concentration, metals, and elicitors. encyclopedia.pubsci-hub.se For example, varying growth conditions for Aspergillus nidulans has led to the discovery of novel aspoquinolone and aspernidine alkaloid compounds. encyclopedia.pub Genome mining, a computational approach, can help predict BGCs that may encode for these metabolites. jmicrobiol.or.krcas.orghelmholtz-hips.de If a target compound is an analogue of a known secondary metabolite with a characterized BGC, comparative genomics can guide the identification of candidate BGCs. sci-hub.se Researchers can also engineer new analogues by studying biosynthetic mechanisms and employing combinatorial biosynthesis strategies. jmicrobiol.or.kr The biosynthetic pathway for aspoquinolone involves intriguing processes, including the formation of a quinoline (B57606) scaffold and prenyl chain extension. researchgate.net

Enzyme Engineering and Directed Evolution for Biocatalytic Synthesis

Enzyme engineering and directed evolution are powerful tools for the biocatalytic synthesis of natural products and their analogues. researchgate.netnih.govrsc.org Biocatalysis, utilizing enzymes, offers sustainable and efficient routes for chemical synthesis, operating under mild conditions with high selectivity. researchgate.netrsc.orgmdpi.com Protein engineering, which includes directed evolution and rational design, allows for the customization of enzymes to enhance their stability and efficacy. researchgate.netrsc.org Directed evolution mimics natural evolution in a laboratory setting, accelerating the selection of enzyme variants with desired properties, such as enhanced activity or selectivity. nih.govcaltech.edu This involves introducing mutations into enzyme genes and screening for improved variants. nih.govcaltech.edu Engineered biosynthetic enzymes are increasingly used industrially for the production of diverse molecules, including natural products and their analogues. nih.gov These biocatalytic processes can involve single enzymatic steps, multienzyme cascades, or engineered microbial strains. nih.govmdpi.com Directed evolution has been successfully applied to improve enzyme efficiency and coordination in multienzyme systems for asymmetric synthesis. nih.gov The potential exists to engineer the substrate specificities of enzymes involved in this compound biosynthesis for applications in chiral synthesis and biocatalysis of analogues. scispace.com

Development of this compound and its Analogues as Chemical Probes for Biological Research

Chemical probes are well-characterized small molecules used in biological research to selectively bind to and modulate the function of specific protein targets. eubopen.orgicr.ac.ukpromega.comnih.gov They are valuable tools for deciphering biological mechanisms, validating potential drug targets, and investigating protein function in living systems. icr.ac.ukpromega.comnih.gov High-quality chemical probes should be potent inhibitors of their target, demonstrate selectivity over other proteins, show activity in cellular assays, and ideally have an inactive control analogue available. sgc-unc.org this compound and its analogues, with their distinct chemical structures and potential bioactivities, could be developed into chemical probes to investigate specific biological pathways or protein targets. This would involve rigorous characterization to ensure their selectivity and activity. For instance, quinolone-based compounds have been explored as chemical probes for enzymes involved in bacterial quorum sensing. beilstein-journals.org Developing this compound or its analogues as chemical probes could provide valuable tools for understanding the biological roles of their targets and exploring their therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML), a subset of AI, are increasingly being integrated into natural product discovery and optimization. cas.orgrsc.orgnih.govnih.govmicrosoft.comnih.gov AI and ML algorithms can analyze large datasets, including genomic and metabolomic data, to predict BGCs, identify and characterize compounds, predict biological activity, and optimize natural product extraction and production strategies. cas.orghelmholtz-hips.denih.govnih.gov Genome mining, often enhanced by AI, allows for the computational identification of potential biosynthetic pathways for novel molecules. jmicrobiol.or.krhelmholtz-hips.de ML models can be used for virtual screening of natural product databases to predict potential drug candidates and their pharmacological properties. cas.orgnih.gov AI can also assist in optimizing strain engineering processes and enzyme engineering by analyzing data and predicting optimal parameters. nih.govmdpi.comnih.gov While AI and ML offer significant potential, challenges remain, such as the need for high-quality standardized data to train models effectively. helmholtz-hips.de Integrating AI and ML into this compound research could accelerate the discovery of new analogues, help elucidate their biosynthetic pathways, and optimize their biotechnological production. researchgate.netcas.orgnih.gov

Q & A

Q. What key physicochemical properties of Aspoquinolone A should be prioritized in early-stage pharmacological studies?

Methodological Answer: Begin with assays to determine solubility (via HPLC), stability (under varying pH/temperature), and partition coefficient (log P) using shake-flask methods. Structural characterization via NMR and mass spectrometry is critical for verifying purity and batch consistency. These properties directly influence bioavailability and experimental reproducibility . Example Table:

PropertyAssay/MethodRelevance to Bioactivity
SolubilityHPLC with UV detectionPredicts absorption efficiency
StabilityAccelerated degradationEnsures compound integrity
log PShake-flask partitionIndicates membrane permeability

Q. How can researchers establish a robust baseline for this compound’s cytotoxicity across cell lines?

Methodological Answer: Use standardized cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cell lines (cancer vs. normal). Normalize data to positive/negative controls and account for batch variability. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) are essential for cross-line comparisons .

Q. What in vitro models are optimal for preliminary screening of this compound’s mechanism of action?

Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition kinetics) paired with omics approaches (proteomics/transcriptomics) to identify pathways. Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement. Include dose-response curves to assess potency (EC₅₀) .

Advanced Research Questions

Q. How should dose-response studies be designed to address non-linear pharmacokinetics of this compound in vivo?

Methodological Answer: Employ allometric scaling from preclinical species (e.g., rodents to non-human primates) with staggered dosing regimens. Use compartmental modeling (e.g., NONMEM) to predict saturation thresholds. Validate with sparse sampling and LC-MS/MS plasma profiling. Adjust for species-specific metabolic pathways .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

Methodological Answer: Conduct systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., metabolite formation). Use meta-regression to analyze covariates like dosing frequency or formulation. Validate hypotheses via knock-in animal models expressing human metabolizing enzymes .

Q. How can researchers optimize this compound’s formulation to enhance blood-brain barrier (BBB) penetration?

Methodological Answer: Screen prodrug derivatives or lipid-based nano-carriers using parallel artificial membrane permeability assays (PAMPA-BBB). Validate with in situ brain perfusion models in rodents. Correlate results with molecular dynamics simulations of BBB transporter interactions .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling heteroscedasticity in this compound’s dose-response data?

Methodological Answer: Apply weighted least squares regression or log-transformation to stabilize variance. Use Bayesian hierarchical models for multi-experiment datasets. Report 95% credible intervals and posterior predictive checks to quantify uncertainty .

Q. How should researchers address batch-to-batch variability in this compound synthesis during multi-center trials?

Methodological Answer: Implement quality-by-design (QbD) principles with critical quality attributes (CQAs) like enantiomeric purity. Use principal component analysis (PCA) to trace variability sources. Harmonize protocols across labs via SOPs and inter-laboratory validation .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical rigor in this compound’s preclinical studies involving animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental reporting, including randomization, blinding, and power analysis. Obtain IACUC approval and document humane endpoints. Share raw data via repositories like Zenodo to enable third-party validation .

Q. How can researchers mitigate publication bias when reporting negative results for this compound?

Methodological Answer: Register studies prospectively on platforms like ClinicalTrials.gov or Open Science Framework. Use registered reports for peer review before data collection. Collaborate with journals supporting negative-result publications (e.g., PLOS ONE) .

Frameworks for Rigorous Inquiry

  • PICO Framework (Population: Target organism/cell line; Intervention: this compound dosage; Comparison: Standard therapy; Outcome: Efficacy/toxicity metrics; Time: Exposure duration) .
  • FINER Criteria (Feasible: Adequate resources; Interesting: Novelty; Novel: Unaddited mechanisms; Ethical: Compliance; Relevant: Translational impact) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.